molecular formula C15H13ClO2 B6403660 4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid CAS No. 1261953-55-2

4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid

Cat. No.: B6403660
CAS No.: 1261953-55-2
M. Wt: 260.71 g/mol
InChI Key: FIIBDAPPAAHNOV-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of a chloro and methyl substituent on a benzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-methylphenol.

    Chlorination: The phenol undergoes chlorination to introduce the chloro group at the desired position.

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction.

    Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group, forming the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the chlorination, methylation, and carboxylation steps sequentially.

    Continuous Flow Systems: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives, such as amines or thiols.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Shares the chloro and methyl substituents but lacks the carboxylic acid group.

    4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to 4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid.

    4-Chloro-2-methylphenol: Similar structure but with different positioning of the methyl group.

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-7-12(15(17)18)3-5-13(9)11-4-6-14(16)10(2)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIBDAPPAAHNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690382
Record name 4'-Chloro-2,3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-55-2
Record name 4'-Chloro-2,3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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